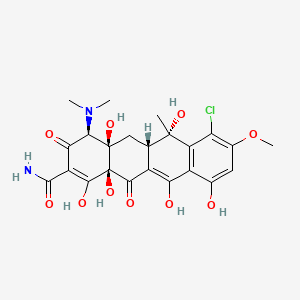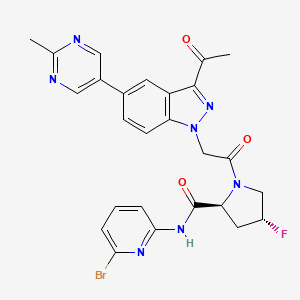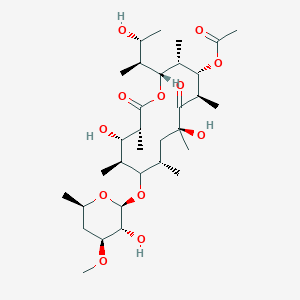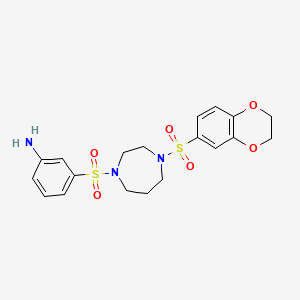
Dde Biotin-PEG4-Azid
Übersicht
Beschreibung
Dde Biotin-PEG4-azide is a cleavable biotin reagent containing a picolyl azide moiety . This biotin reagent incorporates a copper-chelating motif that dramatically accelerates the Cu (I)-catalyzed Click Chemistry . It can be used in the synthesis of PROTACs .
Synthesis Analysis
Dde Biotin-PEG4-azide can be conjugated with alkyne-containing biomolecules . This biotin reagent incorporates a copper-chelating motif that dramatically accelerates the Cu (I)-catalyzed Click Chemistry .Molecular Structure Analysis
The molecular formula of Dde Biotin-PEG4-azide is C32H53N7O8S . The exact mass is 695.37 g/mol and the molecular weight is 695.9 g/mol .Chemical Reactions Analysis
Dde Biotin-PEG4-azide contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical and Chemical Properties Analysis
Dde Biotin-PEG4-azide has a molecular weight of 695.88 . The molecular formula is C32H53N7O8S . The exact mass is 695.37 and the molecular weight is 695.9 .Wissenschaftliche Forschungsanwendungen
Protein-Fänger und -Freisetzung
Die außergewöhnliche Stärke der Streptavidin-Biotin-Wechselwirkung ermöglicht die effiziente Abfangung selbst hochverdünnter Zielmoleküle {svg_1}. Dies macht die Rückgewinnung von Proteinen aus Affinitätsharzen jedoch schwierig. Dde Biotin-PEG4-Azid enthält eine Biotin-Einheit, die über einen Spacerarm, der einen Hydrazin-spaltbaren Dde-Linker enthält, mit einer Azid-Einheit verbunden ist {svg_2}. Dies ermöglicht die effiziente Freisetzung der eingefangenen Biomoleküle {svg_3}.
Click-Chemie
This compound ist ein Click-Chemie-Reagenz {svg_4}. Es enthält eine Azidgruppe und kann mit Molekülen, die Alkin-Gruppen enthalten, eine kupferkatalysierte Azid-Alkin-Cycloadditionsreaktion (CuAAc) eingehen {svg_5}.
PROTAC-Linker
This compound ist ein PEG-basierter PROTAC-Linker {svg_6}. Es kann bei der Synthese von PROTACs verwendet werden {svg_7}, welche Moleküle sind, die Zielproteine abbauen können.
Biotinylierungsreagenz
This compound ist ein azid-aktiviertes Biotinylierungsreagenz {svg_8}. Es reagiert mit terminalen Alkinen über eine kupferkatalysierte Click-Reaktion, um eine stabile Triazol-Verknüpfung zu bilden {svg_9}.
Hydrophiler Spacer
This compound ist nützlich für die Einführung einer Biotin-Einheit in Azid-haltige Moleküle unter Verwendung von Cu (I)-katalysierter Click-Chemie {svg_10}. Der hydrophile Spacerarm sorgt für eine bessere Löslichkeit der markierten Moleküle in wässrigen Medien {svg_11}.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Dde Biotin-PEG4-azide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its Azide group. The nature of these interactions is primarily through the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc), which allows Dde Biotin-PEG4-azide to bind with molecules containing Alkyne groups .
Molecular Mechanism
At the molecular level, Dde Biotin-PEG4-azide exerts its effects through its ability to bind with molecules containing Alkyne groups via the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This binding interaction can lead to changes in gene expression, enzyme inhibition or activation, depending on the specific biomolecules it interacts with.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Dde Biotin-PEG4-azide can be achieved through a series of chemical reactions involving the modification of a biotin molecule with a PEG4 linker and an azide functional group. The Dde protecting group is used to protect the primary amine of the biotin molecule during the reaction with the PEG4 linker, and can be selectively removed at a later stage to allow for the attachment of the azide group.", "Starting Materials": [ "Biotin", "Dde-Cl", "PEG4 linker", "Sodium azide", "DMF (dimethylformamide)", "DMSO (dimethyl sulfoxide)", "EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)", "HOBt (1-hydroxybenzotriazole)", "DIPEA (N,N-diisopropylethylamine)", "Acetic acid", "Triethylamine", "Methanol", "Chloroform" ], "Reaction": [ "Dde-Cl is added to biotin in the presence of DIPEA and DMF to form Dde-biotin.", "Dde-biotin is reacted with the PEG4 linker in the presence of EDC and HOBt in DMF to form Dde-biotin-PEG4.", "The Dde protecting group is selectively removed using 2% hydrazine in DMF.", "Sodium azide is added to Dde-biotin-PEG4 in the presence of DIPEA and DMF to form Dde-biotin-PEG4-azide.", "The product is purified using a combination of column chromatography and HPLC, and characterized using NMR and MS techniques." ] } | |
CAS-Nummer |
1802907-93-2 |
Molekularformel |
C32H53N7O8S |
Molekulargewicht |
695.88 |
IUPAC-Name |
N-(19-azido-15-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,6,9,12-tetraoxa-16-azanonadecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,34H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m0/s1 |
InChI-Schlüssel |
HUAWNOKWZYCBQA-LFERIPGTSA-N |
SMILES |
O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCOCC/C(NCCCN=[N+]=[N-])=C3C(CC(C)(C)CC\3=O)=O)=O)[C@@]2([H])N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dde Biotin-PEG4-azide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


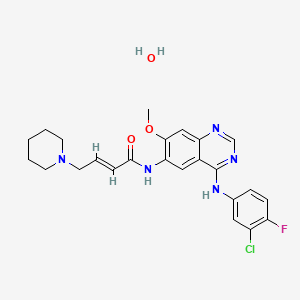
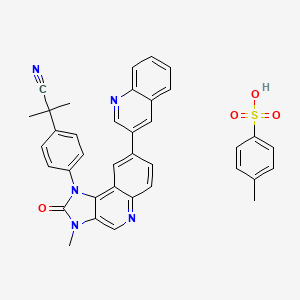
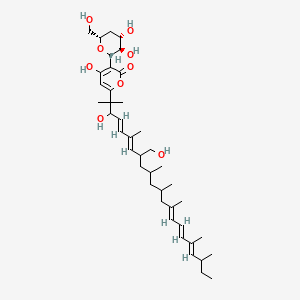
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-6-[(4S)-4-(hydroxyamino)-5-methoxy-4,6-dimethyloxan-2-yl]oxy-8-methoxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606929.png)
![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)
